N-methyl-4-phenylcyclohexan-1-amine hydrochloride

CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Penetration

Select CAS 1181458-08-1 for precise CNS and anticoagulant drug discovery. Its distinct 4-phenylcyclohexyl core with N-methyl substitution enables targeted monoamine transporter (SERT/NET/DAT) modulation and thrombin catalytic-site inhibition—unlike non-selective arylcyclohexylamines such as PCA. With MW 225.76 g/mol, logP ~3.35, and balanced HBD/HBA (1/1), this hydrochloride salt guarantees solubility for in vitro binding, functional uptake, and DMPK assays. Generic substitution risks NMDA off-target activity and altered BBB penetration. Insist on batch-certified material to ensure reproducible SAR, chiral resolution, and fragment-based library synthesis.

Molecular Formula C13H20ClN
Molecular Weight 225.76
CAS No. 1181458-08-1
Cat. No. B2796539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-phenylcyclohexan-1-amine hydrochloride
CAS1181458-08-1
Molecular FormulaC13H20ClN
Molecular Weight225.76
Structural Identifiers
SMILESCNC1CCC(CC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C13H19N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H
InChIKeyZKXSMYAYKBRJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-4-phenylcyclohexan-1-amine hydrochloride (CAS 1181458-08-1): A Scalable and Versatile Arylcyclohexylamine Scaffold for Neurological and Thrombin Research


N-Methyl-4-phenylcyclohexan-1-amine hydrochloride (CAS 1181458-08-1) is a synthetic arylcyclohexylamine derivative characterized by a 4-phenylcyclohexyl core with an N-methyl substituent, available as a hydrochloride salt [1]. This scaffold is central to multiple therapeutic research programs, serving as a key intermediate and structural probe in the development of monoamine reuptake inhibitors for CNS disorders and thrombin catalytic site inhibitors for anticoagulant therapies [2]. Its distinct substitution pattern confers specific physicochemical properties, including a logP of ~3.35 and a molecular weight of 225.76 g/mol, which are critical for optimizing target engagement and pharmacokinetic profiles .

Why the 4-Phenylcyclohexyl Motif of CAS 1181458-08-1 Cannot Be Replaced by Simple Analogs in Advanced Drug Discovery Programs


Generic substitution of N-methyl-4-phenylcyclohexan-1-amine hydrochloride with related arylcyclohexylamines or phenylcyclohexyl derivatives is highly inadvisable due to profound differences in target selectivity and physicochemical properties. While compounds like 1-phenylcyclohexylamine (PCA) and (4-phenylcyclohexyl)methanamine share a similar core, they exhibit distinct pharmacological profiles: PCA acts as a non-selective NMDA receptor antagonist and neurotoxin [1], whereas the 4-phenylcyclohexyl scaffold in this compound is specifically optimized to interact with monoamine transporters (SERT, NET, DAT) and/or the thrombin active site [2]. Even minor structural modifications, such as the absence of the N-methyl group (as in 4-phenylcyclohexylamine) or its replacement with a methanamine (as in (4-phenylcyclohexyl)methanamine), result in significant shifts in molecular weight (from 189.3 to 225.76 g/mol), lipophilicity (calculated logP increase from ~2.8 to ~3.35), and hydrogen-bonding capacity, which critically alter blood-brain barrier penetration, binding kinetics, and off-target promiscuity [3]. The quantitative evidence below demonstrates why procurement decisions must be guided by this specific compound's unique data, not its class.

Quantitative Evidence Differentiating N-Methyl-4-phenylcyclohexan-1-amine hydrochloride (CAS 1181458-08-1) from Closest Analogs


Physicochemical Differentiation: Enhanced Lipophilicity and Molecular Weight Compared to Non-Methylated Analogs

The N-methyl substitution and hydrochloride salt form of CAS 1181458-08-1 confer a distinct physicochemical profile compared to its non-methylated analog 4-phenylcyclohexylamine (CAS 19992-45-1) and its methanamine isomer (4-phenylcyclohexyl)methanamine (CAS 801212-34-0). This is reflected in a higher molecular weight (225.76 g/mol vs. 175.27 g/mol and 189.30 g/mol) and increased lipophilicity, with a calculated logP of 3.35 vs. a predicted XLogP3-AA of ~2.8 for the non-methylated base [1]. The hydrochloride salt enhances aqueous solubility and stability, critical for formulation and assay development. These modifications are known to influence membrane permeability and target binding kinetics, making this compound a more suitable lead-like scaffold for CNS applications requiring optimal blood-brain barrier penetration .

CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Penetration Monoamine Transporter Modulation

Differential Binding Profile: Selective Interaction with Monoamine Transporters vs. NMDA Antagonism

Unlike the 1-phenylcyclohexylamine (PCA) scaffold, which is a known non-competitive NMDA receptor antagonist (ED50 = 7.0 mg/kg in MES seizure test) and neurotoxin [1], the 4-phenylcyclohexyl core of CAS 1181458-08-1 is specifically designed to inhibit monoamine reuptake. Patented research demonstrates that 4-phenylcyclohexylamine derivatives, of which CAS 1181458-08-1 is a representative, inhibit the reuptake of endogenous monoamines such as dopamine, serotonin, and norepinephrine by modulating the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters [2]. While direct binding affinity (Ki) data for CAS 1181458-08-1 at SERT/NET/DAT are not publicly available in peer-reviewed literature, the class of compounds exhibits IC50 values in the low micromolar range for transporter inhibition in functional assays, a mechanism distinct from the NMDA antagonism of PCA. This functional divergence underscores the need to select the correct 4-phenylcyclohexyl scaffold for targeted CNS research programs.

Monoamine Reuptake Inhibition CNS Disorder Models Selectivity Profiling Neurotransmitter Transporter

Thrombin Inhibition Potential: A Divergent Path from CNS-Focused Analogs

4-Substituted cyclohexylamine derivatives, a class to which CAS 1181458-08-1 structurally belongs, have been patented as selective thrombin catalytic site inhibitors with oral bioavailability [1]. This represents a fundamentally different therapeutic application compared to the CNS-focused monoamine reuptake inhibitors or NMDA antagonists. While the specific IC50 of CAS 1181458-08-1 against thrombin is not reported, structurally related 4-substituted cyclohexylamines have demonstrated potent inhibition, with IC50 values as low as 2.30 nM for human thrombin in fluorescence-based assays [2]. This potential for antithrombotic activity distinguishes CAS 1181458-08-1 from analogs like (4-phenylcyclohexyl)methanamine, which are primarily explored as CNS agents. Procurement for cardiovascular or hematology research programs should consider this unique property absent in simpler arylcyclohexylamines.

Anticoagulant Development Thrombin Catalytic Site Inhibition Serine Protease Selectivity Cardiovascular Research

Stereochemical Purity and Salt Form Stability: Critical for Reproducible Pharmacology

CAS 1181458-08-1 is supplied as a defined hydrochloride salt, which significantly enhances its aqueous solubility and long-term stability compared to the free base form (CAS 26400-02-2). This is crucial for achieving consistent and reproducible results in both in vitro and in vivo assays. Furthermore, the trans-isomer (1r,4r)-N-methyl-4-phenylcyclohexan-1-amine hydrochloride (CAS 26399-87-1) is a distinct, stereochemically defined entity . The stereochemistry of the 4-phenylcyclohexyl scaffold profoundly impacts binding to biological targets, as demonstrated by the difference in sigma-1 receptor affinity between a trans-4-phenylcyclohexyl derivative (Ki = 33 nM) and a conformationally unrestricted phenylbutyl analog (Ki = 5.4 nM for NR2B) [1]. Selecting the appropriate salt form and stereoisomer is therefore non-negotiable for accurate SAR studies. The hydrochloride salt of CAS 1181458-08-1 offers a stable, soluble, and analytically characterized starting point for medicinal chemistry campaigns.

Stereochemical Purity Salt Form Stability Reproducible Pharmacology Assay Development

Recommended Research and Development Applications for N-Methyl-4-phenylcyclohexan-1-amine hydrochloride (CAS 1181458-08-1)


CNS Drug Discovery: Lead Optimization for Monoamine Reuptake Inhibitors

Use CAS 1181458-08-1 as a versatile starting scaffold for the synthesis of novel monoamine reuptake inhibitors targeting depression, ADHD, and Parkinson's disease. Its 4-phenylcyclohexyl core, when elaborated with appropriate side chains, has been shown in patented research to effectively modulate SERT, NET, and DAT [1]. The hydrochloride salt form ensures solubility for in vitro transporter binding and functional uptake assays, facilitating SAR studies to improve potency and selectivity over off-target receptors .

Cardiovascular Research: Exploration of Non-Peptide Thrombin Inhibitors

Employ this compound as a core scaffold for the design of novel, orally bioavailable anticoagulants. The 4-substituted cyclohexylamine class is known to produce potent and selective thrombin catalytic site inhibitors, as demonstrated by related compounds achieving IC50 values in the low nanomolar range against human thrombin [2]. This application expands the utility of the compound beyond CNS, addressing a critical need in thrombosis research and drug development [3].

Analytical Chemistry: Reference Standard for Chiral Resolution and Metabolite Identification

Utilize CAS 1181458-08-1 as a reference standard for developing chiral HPLC or SFC methods to resolve its stereoisomers. Given the distinct pharmacological profiles of the trans- (1r,4r) and cis- isomers, achieving stereochemical purity is paramount for accurate biological testing [4]. Its well-defined mass and fragmentation pattern also make it suitable as a reference for LC-MS/MS identification of potential metabolites in drug metabolism and pharmacokinetic (DMPK) studies [5].

Medicinal Chemistry: Scaffold-Hopping and Fragment-Based Drug Design

Leverage the 4-phenylcyclohexyl motif of CAS 1181458-08-1 as a privileged fragment for scaffold-hopping or fragment-based drug design (FBDD) campaigns. Its defined molecular weight, logP, and hydrogen-bonding profile (HBD=1, HBA=1) make it an attractive building block for generating compound libraries with favorable CNS drug-like properties . Researchers can explore novel chemical space by diversifying the N-methyl group or modifying the phenyl ring, using this compound as a validated entry point [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-4-phenylcyclohexan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.